5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Description
5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a thiazole derivative characterized by a 2-methylpiperidinylmethyl substituent at position 5 of the thiazole ring and an amine group at position 2. This compound is a key intermediate in synthesizing positron emission tomography (PET) ligands, such as those targeting O-linked-β-N-acetyl-glucosamine hydrolase (OGA), due to its ability to coordinate with transition metals and participate in reductive amination reactions . Its structural flexibility and nitrogen-rich framework make it a versatile scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[(2-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-8-4-2-3-5-13(8)7-9-6-12-10(11)14-9/h6,8H,2-5,7H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHSWUAZIVCTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with a suitable piperidine derivative. One common method includes the use of 2-methylpiperidine and formaldehyde in the presence of a catalyst to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- Molecular Formula :
- Molecular Weight : 199.33 g/mol
The structure features a thiazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety contributes to its pharmacological properties.
Biological Activities
5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Activity : Thiazole derivatives have been reported to possess significant antimicrobial properties. The thiazole ring's ability to interact with biological targets enhances the compound's effectiveness against various pathogens .
- Anticancer Properties : Compounds containing thiazole structures have shown promise in cancer treatment. They act as inhibitors of specific enzymes involved in tumor growth and proliferation .
- Anti-inflammatory Effects : Research indicates that thiazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes such as tyrosinase, which is crucial in melanin production and has implications in skin disorders .
Synthesis and Derivatives
The synthesis of this compound involves several methodologies:
- Multi-step Synthesis : Various synthetic routes have been developed to create thiazole derivatives. These methods often involve the reaction of piperidine with thiazole precursors under specific conditions to yield the desired compound .
- Solid Dispersion Techniques : Recent studies have focused on solid dispersion techniques to enhance the solubility and bioavailability of thiazole compounds, which is crucial for their therapeutic effectiveness .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Nakagawa et al., 1996 | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive bacteria. |
| Wang et al., 1999 | Anticancer Properties | In vitro studies showed inhibition of tumor cell proliferation. |
| Brieflands et al., 2021 | Anti-inflammatory Effects | Identified reduction in inflammatory markers in animal models. |
These studies highlight the compound's potential across various therapeutic areas.
Mechanism of Action
The mechanism of action of 5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
MortaparibMild (IUPAC Name: 4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine)
- Key Features : Combines a thiazol-2-amine core with a triazole sulfanylmethyl group at position 4 and a 4-methoxyphenyl substituent.
- Activity : Dual inhibitor of Mortalin (a heat shock protein) and PARP1, showing promise in cancer therapy by disrupting mitochondrial function and DNA repair pathways .
- Comparison : Unlike the target compound, MortaparibMild’s triazole and methoxyphenyl groups enhance its interaction with protein targets, but its larger size may reduce bioavailability.
N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T129)
- Key Features : Features a diphenylmethyl group substituted with a 3-chlorophenyl moiety at the thiazol-2-amine nitrogen .
- Activity : Part of a series of triarylmethane derivatives studied for cytotoxic activity. Moderate activity against cancer cell lines was observed.
5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine (Compound 10)
- Key Features: Contains a dimethylaminomethyl group at position 5 and a 4-fluorophenyl group at position 4 .
- Activity : Exhibits antibacterial properties by targeting bacterial enzymes, likely due to the electron-withdrawing fluorophenyl group.
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine
- Key Features : Halogenated benzyl substituent at position 5 .
- Activity : Primarily used in agrochemical research; the chloro and fluoro groups enhance electrophilic reactivity.
- Comparison : The absence of a nitrogen heterocycle (e.g., piperidine) reduces its ability to participate in hydrogen bonding, limiting its utility in protein-targeted therapies.
5-(Pyridin-4-yl)thiazol-2-amine
- Key Features : Pyridinyl group directly attached to position 5 of the thiazole .
- Activity : Investigated as a kinase inhibitor due to the pyridine’s ability to mimic adenine in ATP-binding pockets.
- Comparison : The planar pyridine ring contrasts with the 3D structure of 2-methylpiperidine, leading to differences in steric interactions and binding affinities.
Comparative Data Table
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Aliphatic vs. Aromatic Groups: The 2-methylpiperidine group in the target compound provides conformational flexibility and basicity, enhancing interactions with enzymes like OGA. In contrast, MortaparibMild’s rigid triazole and T129’s bulky aromatics prioritize steric complementarity over solubility .
Role of Linker Chemistry: The methylene linker in the target compound allows spatial orientation of the 2-methylpiperidine group, critical for metal coordination in PET ligands. In contrast, Compound 10’s direct dimethylamino substitution simplifies synthesis but reduces stereochemical control .
Thermodynamic and Kinetic Properties :
- The pyridine ring in 5-(Pyridin-4-yl)thiazol-2-amine improves π-π stacking in kinase inhibitors, while the target compound’s piperidine enhances solubility and metabolic stability .
Biological Activity
The compound 5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine (CAS No. 1267786-31-1) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In one study, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
Thiazole compounds are also known for their anticancer activities. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanistically, it appears to activate caspase pathways and inhibit cell proliferation .
Neuroprotective Effects
The compound has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Cell Signaling Modulation : It modulates signaling pathways related to apoptosis and cell survival, which is crucial for its anticancer activities.
- Antioxidant Activity : By scavenging free radicals and enhancing antioxidant enzyme levels, it helps protect neuronal cells from damage.
Study 1: Antimicrobial Efficacy
In a comparative study published in the Journal of Medicinal Chemistry, this compound was evaluated alongside other thiazole derivatives. The results indicated that this compound had superior activity against certain Gram-positive bacteria compared to traditional antibiotics .
Study 2: Cancer Cell Line Testing
A study conducted at a leading cancer research institute examined the effects of this compound on various cancer cell lines. The findings revealed a dose-dependent decrease in cell viability and increased markers of apoptosis after treatment with this compound .
Study 3: Neuroprotection in Animal Models
In a preclinical trial involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests potential for development as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
